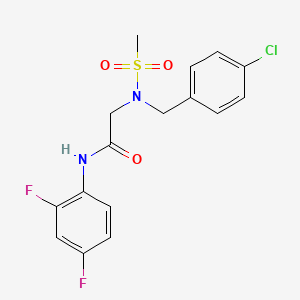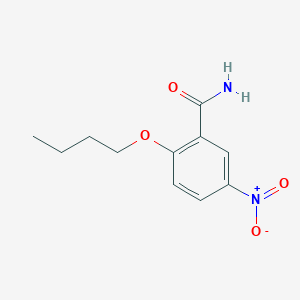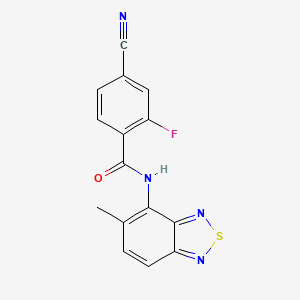
N~2~-(4-chlorobenzyl)-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Beschreibung
This compound is a complex organosulfur molecule, notable for its incorporation of both chlorobenzyl and difluorophenyl groups attached to a glycinamide backbone modified by a methylsulfonyl moiety. It represents a class of chemicals studied for their diverse biological activities and chemical properties. The specific compound is an area of interest due to its unique structural features, which suggest potential for specific chemical reactions and interactions.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including the use of sulfonamide and sulfamide derivatives as key intermediates. Techniques such as the arylation of C(sp3)−H bonds and sulfonation reactions are critical in introducing specific functional groups (Fei Wen et al., 2020; M. Tozer et al., 1999). These methods highlight the complexity of synthesizing such molecules, requiring precise conditions and reagents to achieve the desired chemical structure.
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography, plays a crucial role in understanding the spatial arrangement of atoms within these compounds. Studies on related molecules, such as tetrazole derivatives, provide insight into the planarity of aromatic systems and the impact of substituents on molecular conformation (B. Al-Hourani et al., 2015). These analyses are essential for predicting the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar molecules, involving reactions like sulfonamide and sulfamide formation, which are pivotal for introducing sulfonate groups into aromatic systems. Such reactions are often utilized in the synthesis of pharmaceuticals and agrochemicals due to their ability to modify the physicochemical properties of compounds (M. Tozer et al., 1999; D. Crich et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. The presence of fluorine atoms and a methylsulfonyl group could affect the compound's polarity, solubility in organic solvents, and interaction with biological molecules. Studies on similar compounds provide valuable data for predicting these properties, essential for formulation and application development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the molecule. For instance, the sulfonamide and sulfamide groups in related compounds exhibit specific reactivity patterns, such as susceptibility to hydrolysis under acidic or basic conditions, which could be relevant for the compound (M. Tozer et al., 1999; D. Crich et al., 2000).
- Synthesis and chemical reactions: (Fei Wen & Zheng Li, 2020), (M. Tozer et al., 1999).
- Molecular structure analysis: (B. Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-25(23,24)21(9-11-2-4-12(17)5-3-11)10-16(22)20-15-7-6-13(18)8-14(15)19/h2-8H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCIJZRHNOIMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N,N-dimethylurea](/img/structure/B4386601.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B4386604.png)
![3'-hydroxy-1'-isopropyl-1',8'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-e][1,4]thiazepin]-7'(6'H)-one](/img/structure/B4386612.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386632.png)

![3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4386649.png)
![3,4,5-trimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386655.png)
acetyl]amino}benzoate](/img/structure/B4386661.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B4386710.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)
![methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4386719.png)